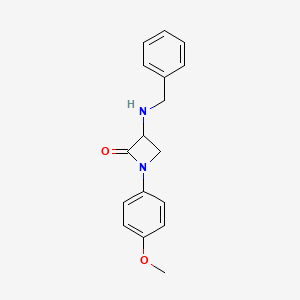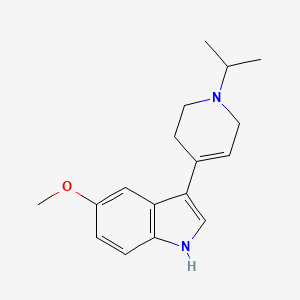
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core substituted with a methoxy group and a tetrahydropyridinyl group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole typically involves multi-step organic reactionsThe tetrahydropyridinyl group is then added through a series of reactions involving isopropylamine and other reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced indole derivatives, and various substituted indoles .
Aplicaciones Científicas De Investigación
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
- (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole stands out due to the presence of the methoxy group at the 5-position.
Propiedades
Fórmula molecular |
C17H22N2O |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
5-methoxy-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C17H22N2O/c1-12(2)19-8-6-13(7-9-19)16-11-18-17-5-4-14(20-3)10-15(16)17/h4-6,10-12,18H,7-9H2,1-3H3 |
Clave InChI |
METGPPZUPJMEAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


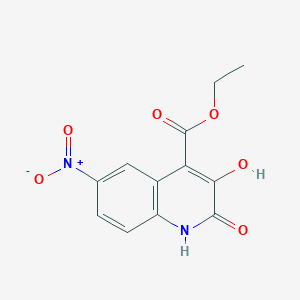
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)


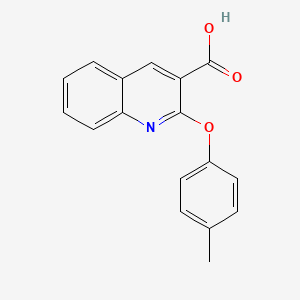
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
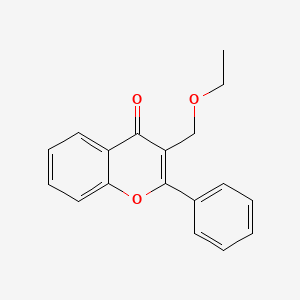
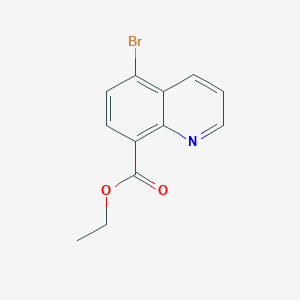

![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)


